4-chloro-2-nitro-N,N-di(prop-2-en-1-yl)benzamide
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Overview
Description
N,N-Diallyl-4-chloro-2-nitrobenzamide is an organic compound with the molecular formula C13H13ClN2O3 It is a derivative of benzamide, featuring a nitro group at the 2-position, a chlorine atom at the 4-position, and two allyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diallyl-4-chloro-2-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Alkylation: The nitrated product is then subjected to alkylation with allyl bromide in the presence of a base such as potassium carbonate. This step introduces the allyl groups to the nitrogen atom, forming N,N-Diallyl-4-chloro-2-nitrobenzamide.
Industrial Production Methods
Industrial production of N,N-Diallyl-4-chloro-2-nitrobenzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Diallyl-4-chloro-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The allyl groups can undergo oxidation to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (dimethylformamide).
Oxidation: Oxidizing agents (m-chloroperbenzoic acid), solvent (dichloromethane).
Major Products
Reduction: N,N-Diallyl-4-chloro-2-aminobenzamide.
Substitution: N,N-Diallyl-4-substituted-2-nitrobenzamide.
Oxidation: N,N-Diallyl-4-chloro-2-nitrobenzamide epoxide.
Scientific Research Applications
N,N-Diallyl-4-chloro-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N,N-Diallyl-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the allyl groups provide sites for further chemical modifications. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diallyl-2-chloro-4-nitrobenzamide
- N,N-Diallyl-4-chloro-3-nitrobenzamide
- N,N-Diallyl-4-chloro-5-nitrobenzamide
Uniqueness
N,N-Diallyl-4-chloro-2-nitrobenzamide is unique due to the specific positioning of the nitro and chlorine groups on the benzamide ring, which influences its reactivity and interaction with other molecules. The presence of two allyl groups also provides additional sites for chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H13ClN2O3 |
---|---|
Molecular Weight |
280.70 g/mol |
IUPAC Name |
4-chloro-2-nitro-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C13H13ClN2O3/c1-3-7-15(8-4-2)13(17)11-6-5-10(14)9-12(11)16(18)19/h3-6,9H,1-2,7-8H2 |
InChI Key |
FFQFMJTUKZJINL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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